molecular formula C13H15N3O B4629971 N-(1-ethyl-1H-benzimidazol-5-yl)cyclopropanecarboxamide

N-(1-ethyl-1H-benzimidazol-5-yl)cyclopropanecarboxamide

カタログ番号 B4629971
分子量: 229.28 g/mol
InChIキー: RPEMLKVHRVJMDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-ethyl-1H-benzimidazol-5-yl)cyclopropanecarboxamide, commonly known as BEC, is a small molecule that has gained attention in scientific research due to its potential anticancer properties. BEC was first identified in a screen of compounds that could inhibit the growth of cancer cells, and subsequent studies have shown promising results in both in vitro and in vivo models.

作用機序

The mechanism of action of BEC is not fully understood, but several studies have suggested that it may act by inhibiting the activity of protein kinase C (PKC). PKC is a family of enzymes that play important roles in cell signaling and proliferation, and overexpression of PKC has been linked to the development and progression of several types of cancer.
Biochemical and Physiological Effects
Studies have shown that BEC can induce apoptosis in cancer cells through several mechanisms, including activation of caspases (enzymes that cleave proteins), inhibition of anti-apoptotic proteins, and induction of oxidative stress. Additionally, BEC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.

実験室実験の利点と制限

One advantage of using BEC in lab experiments is that it has been shown to have minimal toxicity to normal cells, making it a potentially safe and effective anticancer agent. However, one limitation is that the synthesis of BEC can be challenging and time-consuming, which may limit its use in large-scale studies.

将来の方向性

There are several potential future directions for research on BEC. One area of interest is the development of more efficient and scalable synthesis methods for BEC, which could facilitate larger-scale studies. Additionally, further studies are needed to fully elucidate the mechanism of action of BEC, which could lead to the development of more effective anticancer therapies. Finally, there is potential for the use of BEC in combination with other anticancer agents, which could enhance its efficacy and minimize potential side effects.

科学的研究の応用

BEC has been studied extensively for its potential as an anticancer agent. Several studies have shown that BEC can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. Additionally, BEC has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.

特性

IUPAC Name

N-(1-ethylbenzimidazol-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-8-14-11-7-10(5-6-12(11)16)15-13(17)9-3-4-9/h5-9H,2-4H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEMLKVHRVJMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-benzimidazol-5-yl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethyl-1H-benzimidazol-5-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethyl-1H-benzimidazol-5-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-ethyl-1H-benzimidazol-5-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-ethyl-1H-benzimidazol-5-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-ethyl-1H-benzimidazol-5-yl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-ethyl-1H-benzimidazol-5-yl)cyclopropanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。